molecular formula C11H7IN4OS B3437108 N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No.: B3437108
M. Wt: 370.17 g/mol
InChI Key: IFDQCPMCSOCQDP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbon disulfide and subsequent cyclization.

    Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent.

    Coupling Reaction: The benzothiazole and iodinated pyrazole are coupled using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole moiety.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidized derivatives of the benzothiazole moiety.

    Reduction Products: Reduced forms of the benzothiazole or pyrazole rings.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Material Science: Explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chloro-1H-pyrazole-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-4-bromo-1H-pyrazole-3-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-iodo-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN4OS/c12-6-5-13-16-9(6)10(17)15-11-14-7-3-1-2-4-8(7)18-11/h1-5H,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDQCPMCSOCQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=NN3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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